GRI977143

Description

Properties

IUPAC Name |

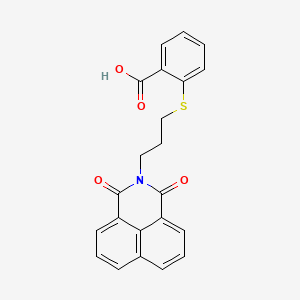

2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylsulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c24-20-16-9-3-6-14-7-4-10-17(19(14)16)21(25)23(20)12-5-13-28-18-11-2-1-8-15(18)22(26)27/h1-4,6-11H,5,12-13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVZUCHUOYUMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801148508 | |

| Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325850-81-5 | |

| Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325850-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GRI-977143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325850815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 325850-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GRI-977143 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3L07R4ZEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GRI977143 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of GRI977143

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is identified as a potent and specific agonist for the Lysophosphatidic Acid Receptor 2 (LPA₂). Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA₁₋₆. The LPA₂ receptor subtype, in particular, has been a subject of interest in therapeutic development due to its distinct signaling properties and its expression in various tissues, including immune cells and airway epithelium.[1][2]

Research has primarily focused on the role of this compound in modulating inflammatory responses, especially in the context of allergic asthma.[3][4] Studies in preclinical models demonstrate that this compound can significantly suppress key features of allergic airway inflammation, suggesting a potential therapeutic role for LPA₂ agonism.[3] However, the therapeutic potential of LPA₂ agonists versus antagonists remains a subject of investigation, with some findings appearing contradictory, highlighting the complexity of the LPA signaling axis.[3][4] This guide provides a detailed overview of the core mechanism of action of this compound, supported by experimental data and protocols.

Core Mechanism of Action: LPA₂ Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the LPA₂ receptor. Upon binding, this compound activates the receptor, initiating a cascade of intracellular signaling events. The LPA₂ receptor is known to couple with multiple families of heterotrimeric G proteins, including Gi/o, Gq/11, and G₁₂/₁₃.[5] This promiscuous coupling allows for the activation of diverse downstream effector pathways that can vary depending on the cell type.[5]

Key signaling pathways activated by LPA₂ include:

-

Gαq/11 Pathway: Activates Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), subsequently mobilizing intracellular calcium and activating Protein Kinase C (PKC).

-

Gαi/o Pathway: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits can also activate Phosphoinositide 3-kinase (PI3K) and downstream pathways like Akt.

-

Gα₁₂/₁₃ Pathway: Primarily signals through the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This pathway is crucial for cytoskeleton rearrangement and cell migration.[5]

In the context of allergic inflammation, LPA₂ activation has been shown to be a negative regulator of dendritic cell (DC) activation.[6][7] By inhibiting DC activation, LPA₂ agonism can suppress the subsequent T-cell response and the production of Th2 cytokines that drive allergic reactions.[7] The therapeutic effect of this compound in asthma models is observed when the compound is administered before the allergen challenge, suggesting it interferes with the effector phase of the allergic response.[3][8]

Signaling Pathway Diagram

Caption: LPA₂ receptor signaling cascade initiated by this compound.

Experimental Protocols

The anti-inflammatory effects of this compound have been characterized using a well-established murine model of allergic asthma induced by ovalbumin (OVA).

Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice

This protocol describes the induction of an allergic airway inflammation model to test the efficacy of therapeutic compounds.[8]

1. Animals:

-

Species: Mouse

-

Strain: BALB/c, female, 6-8 weeks old.[9]

2. Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (Pierce)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle for this compound (e.g., PBS)

-

Nebulizer and exposure chamber

3. Sensitization Phase:

-

Day 0 & 14: Mice are sensitized via an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[8] Control groups receive PBS with alum only.

4. Challenge Phase:

-

Days 28, 29, and 30: Mice are challenged by exposure to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.[8] Control groups are challenged with PBS aerosol.

5. Treatment Protocol:

-

This compound Administration: The treatment group receives this compound at a dose of 1 mg/kg via intraperitoneal injection.[8]

-

Timing: The injection is administered 30 minutes before each OVA challenge on days 28, 29, and 30.[8] The vehicle control group receives an equivalent volume of the vehicle on the same schedule.

6. Outcome Measures (24-48 hours after final challenge):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid (BALF).

-

Cell Differentials: Total and differential cell counts (eosinophils, lymphocytes, macrophages) in the BALF are determined after staining (e.g., May-Grünwald).[8]

-

Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates are measured by ELISA or qPCR.

-

Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.[10]

Experimental Workflow Diagram

Caption: Workflow for the OVA-induced allergic asthma model.

Quantitative Data Presentation

The following table summarizes the quantitative effects of this compound when administered prior to the allergen challenge in the OVA-induced asthma model.

| Parameter Measured | Control Group (PBS) | OVA-Induced Group | OVA + this compound Group | % Reduction by this compound | Citation |

| Total Cells in BALF | Baseline | 368.5% increase vs. Control | Significantly suppressed | 75.5% | [4] |

| Eosinophils in BALF | Baseline | Markedly increased | Significantly decreased | 72.5% | [4] |

| Lymphocytes in BALF | Baseline | Markedly increased | Significantly decreased | 73.4% | [4] |

| Lung Inflammation Score (Scale 0-3) | ~0 | 2.17 | Significantly reduced | Not specified | [10] |

| Mucin Production (PAS Stain) | Minimal | Markedly increased | Inhibited | Not specified | [10] |

Conclusion

This compound acts as a specific agonist for the LPA₂ receptor, a G protein-coupled receptor capable of activating multiple intracellular signaling pathways. In preclinical models of allergic asthma, its mechanism involves the suppression of the inflammatory cascade during the effector phase of the allergic response. This is evidenced by a significant reduction in eosinophilic and lymphocytic infiltration into the airways, decreased production of Th2 cytokines, and amelioration of lung inflammation and mucus production.[3][4][10]

References

- 1. Novel Inhibitory Effect of a Lysophosphatidic Acid 2 Agonist on Allergen-Driven Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitory Effect of a Lysophosphatidic Acid 2 Agonist on Allergen-Driven Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lpa2 is a negative regulator of both dendritic cell activation and murine models of allergic lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 10. mdpi.com [mdpi.com]

The Multifaceted Function of GRI977143: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRI977143 is a potent and selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA₂), a G protein-coupled receptor implicated in a variety of cellular processes. With an EC₅₀ of 3.3 μM, this compound serves as a critical tool for elucidating the physiological and pathological roles of LPA₂ signaling. This guide provides a comprehensive overview of the known functions of this compound, with a focus on its significant anti-apoptotic properties and its complex role in modulating inflammatory responses, particularly in the context of allergic asthma. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting the LPA₂ receptor.

Core Function: Anti-Apoptosis

This compound exerts a potent anti-apoptotic effect by selectively activating the LPA₂ receptor. This activation initiates a signaling cascade that culminates in the inhibition of key mediators of programmed cell death. Experimental evidence demonstrates that this compound effectively reduces the activation of initiator and effector caspases, including caspases-3, -7, -8, and -9. Furthermore, it inhibits the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and subsequent DNA fragmentation, which are hallmark events in the apoptotic process.

Quantitative Data Summary: Anti-Apoptotic Effects

The following table summarizes the quantitative effects of this compound in protecting cells from various apoptotic stimuli. The data is derived from studies on mouse embryonic fibroblasts (MEFs) transduced to express the LPA₂ receptor and rat intestinal epithelial cells (IEC-6).

| Experimental Model | Apoptotic Stimulus | This compound Concentration | Measured Endpoint | Result (% change vs. control) | Reference |

| LPA₂-transduced MEF cells | Doxorubicin | 10 μM | Caspase 9 Activation | ↓ 46 ± 4% | [1] |

| LPA₂-transduced MEF cells | Serum Withdrawal | 10 μM | Caspase 3 Activation | Significant Reduction | [1] |

| LPA₂-transduced MEF cells | Serum Withdrawal | 10 μM | Caspase 7 Activation | Significant Reduction | [1] |

| LPA₂-transduced MEF cells | Serum Withdrawal | 10 μM | Caspase 8 Activation | Significant Reduction | [1] |

| LPA₂-transduced MEF cells | Serum Withdrawal | 10 μM | Caspase 9 Activation | Significant Reduction | [1] |

| LPA₂-transduced MEF cells | Serum Withdrawal | 10 μM | DNA Fragmentation | Significant Attenuation | [1] |

| IEC-6 cells | TNF-α/CHX | 10 μM | DNA Fragmentation | Significant Reduction | [1] |

Experimental Protocols: Apoptosis Assays

This protocol is adapted from studies investigating the effect of this compound on caspase activation in LPA₂-transduced MEF cells.

-

Cell Culture and Treatment:

-

Culture LPA₂-transduced MEF cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.

-

Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Induce apoptosis by treating cells with doxorubicin (e.g., 1 μM) or by serum withdrawal for 24 hours.

-

Co-treat cells with this compound (10 μM) or vehicle control.

-

-

Caspase Activity Measurement:

-

Following treatment, lyse the cells using a suitable lysis buffer.

-

Use a commercially available colorimetric or fluorometric caspase assay kit (e.g., for caspase-3, -7, -8, or -9).

-

Add the specific caspase substrate conjugated to a chromophore or fluorophore to the cell lysates.

-

Incubate according to the manufacturer's instructions to allow for substrate cleavage by the active caspase.

-

Measure the absorbance or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase activity.

-

-

Data Analysis:

-

Normalize the caspase activity to the protein concentration of each sample.

-

Express the results as a percentage of the activity in the vehicle-treated, apoptosis-induced control group.

-

This protocol is a general method for assessing DNA fragmentation, a late-stage marker of apoptosis, as influenced by this compound.

-

Cell Culture and Treatment:

-

Culture LPA₂-transduced MEF cells or IEC-6 cells as described above.

-

Induce apoptosis using appropriate stimuli (e.g., serum withdrawal for MEF cells, TNF-α/CHX for IEC-6 cells).

-

Treat cells with this compound (10 μM) or vehicle control.

-

-

Detection of DNA Fragmentation:

-

Use a cell death detection ELISA kit based on the quantification of cytoplasmic histone-associated DNA fragments.

-

After treatment, lyse the cells and collect the cytoplasmic fraction.

-

Add the cytoplasmic fraction to a microplate coated with anti-histone antibodies.

-

Add a peroxidase-conjugated anti-DNA antibody and incubate.

-

Add a colorimetric substrate and measure the absorbance at the appropriate wavelength. The absorbance is proportional to the amount of fragmented DNA.

-

-

Data Analysis:

-

Calculate the enrichment of nucleosomes in the cytoplasm as an index of apoptosis.

-

Compare the results from this compound-treated cells to the vehicle-treated control.

-

Role in Inflammatory Responses: Allergic Asthma

The function of this compound in the context of inflammation is more nuanced. Studies in a murine model of ovalbumin (OVA)-induced allergic asthma reveal that the timing of this compound administration is critical to its effect. When administered before the antigen challenge, this compound demonstrates significant suppressive effects on key features of asthma.

Quantitative Data Summary: Effects on Allergic Asthma

The following tables summarize the quantitative data from an in vivo study on the effects of this compound (1 mg/kg, intraperitoneal injection) administered before the ovalbumin challenge in BALB/c mice.

Table 2.1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) [2]

| Cell Type | Treatment Group | Cell Count (change vs. OVA group) |

| Total Cells | This compound | ↓ 75.5% |

| Eosinophils | This compound | ↓ 72.5% |

| Lymphocytes | This compound | ↓ 73.4% |

Table 2.2: Effect on Airway Hyperresponsiveness (AHR) and Inflammation [2]

| Parameter | Treatment Group | Result |

| Airway Hyperresponsiveness | This compound | Significantly Reduced |

| Lung Inflammation Score | This compound | Significantly Reduced |

| Mucin Production | This compound | Suppressed |

Table 2.3: Effect on Cytokine mRNA Expression in BALF and Lungs [2]

| Cytokine | Tissue | Treatment Group | Result (vs. OVA group) |

| IL-4 | BALF | This compound | No Significant Inhibition |

| IL-13 | BALF | This compound | No Significant Inhibition |

| IFN-γ | BALF | This compound | No Significant Inhibition |

| IL-4 | Lungs | This compound | Significant Inhibition |

| IL-5 | Lungs | This compound | Significant Inhibition |

| IL-13 | Lungs | This compound | No Significant Inhibition |

Experimental Protocol: Ovalbumin-Induced Allergic Asthma in Mice

This protocol outlines the key steps in the murine model of allergic asthma used to evaluate the efficacy of this compound.[2]

-

Animal Model:

-

Use female BALB/c mice, 6-8 weeks old.

-

-

Sensitization:

-

On day 0 and day 14, sensitize the mice by intraperitoneal injection of 20 μg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline.

-

-

Challenge:

-

On days 28, 29, and 30, challenge the mice with 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.

-

-

This compound Administration:

-

Administer this compound (1 mg/kg) or vehicle via intraperitoneal injection 30 minutes before each OVA challenge.

-

-

Outcome Measures (assessed 48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using whole-body plethysmography.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) using May-Grünwald-Giemsa staining.

-

Histology: Perfuse the lungs, fix in 10% formalin, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucin production.

-

Cytokine mRNA Expression: Isolate total RNA from BALF cells and lung tissue, reverse transcribe to cDNA, and perform quantitative real-time PCR (qPCR) for target cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ), normalizing to a housekeeping gene like GAPDH.

-

Signaling Pathways

This compound-mediated activation of the LPA₂ receptor initiates downstream signaling pathways that are crucial for its anti-apoptotic and other cellular functions. A key pathway activated by this compound is the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) survival pathway.[3] Furthermore, this compound promotes the assembly of a macromolecular signaling complex involving LPA₂, Na+-H+ exchange regulatory factor 2 (NHERF2), and thyroid receptor-interacting protein 6 (TRIP6). This complex is thought to be important for the pro-survival signals elicited by LPA₂ activation.

Visualizations

Caption: this compound-activated LPA₂ signaling pathway.

Caption: Experimental workflow for the ovalbumin-induced asthma model.

Conclusion

This compound is a valuable pharmacological tool for investigating LPA₂ receptor function. Its robust anti-apoptotic properties, mediated through the inhibition of caspase cascades and activation of the ERK1/2 survival pathway, highlight the therapeutic potential of LPA₂ agonists in diseases characterized by excessive cell death. The compound's effects in a model of allergic asthma underscore the complex, context-dependent role of LPA₂ signaling in inflammation. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of targeting the LPA₂ receptor with specific agonists like this compound.

References

- 1. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist this compound on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

GRI977143: A Technical Guide to its LPA2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective LPA2 receptor agonist, GRI977143. The document details its binding affinity and functional selectivity, outlines the experimental protocols used for its characterization, and illustrates the associated signaling pathways and experimental workflows.

Quantitative Data Summary

This compound is a potent and selective non-lipid agonist of the Lysophosphatidic Acid (LPA) Receptor 2 (LPA2). Its selectivity has been demonstrated through various functional assays, with the key quantitative data summarized in the table below.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | LPA2 | Functional Agonism | EC50 | 3.3 µM | [1][2][3][4][5][6] |

| This compound | Other LPA GPCRs | Functional Agonism | Activity | No activation | [1][4][5] |

Table 1: Quantitative Selectivity Profile of this compound. The table highlights the half-maximal effective concentration (EC50) of this compound at the LPA2 receptor. Notably, this compound shows no agonistic activity at other LPA receptors at concentrations up to 10 µM, underscoring its selectivity.

LPA2 Receptor Signaling Pathway

Upon activation by an agonist such as this compound, the LPA2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The LPA2 receptor is known to couple to multiple G protein subtypes, including Gαi/o, Gαq, and Gα12/13, leading to the activation of diverse downstream effector pathways.[7][8] These pathways ultimately regulate various cellular processes, including cell survival, proliferation, and migration.[8] One of the key pro-survival pathways activated by this compound is the ERK1/2 signaling cascade.[1][2][9]

Figure 1: LPA2 Receptor Signaling Pathway. This diagram illustrates the activation of the LPA2 receptor by this compound and the subsequent downstream signaling cascades.

Experimental Workflow for Selectivity Profiling

The determination of this compound's selectivity for the LPA2 receptor involves a multi-step experimental workflow. This process typically begins with a primary screen to identify compounds that activate the target receptor, followed by secondary assays to confirm the mechanism of action and quantify potency. Finally, selectivity is assessed by testing the compound against a panel of related receptors.

Figure 2: Experimental Workflow. A typical workflow for characterizing the selectivity of a GPCR agonist like this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are representative of the standard procedures used in the field.

Calcium Mobilization Assay

This assay is a common primary high-throughput screening method for GPCRs that couple to the Gαq pathway, leading to an increase in intracellular calcium.

-

Cell Culture and Plating:

-

Cells stably or transiently expressing the human LPA2 receptor are cultured in appropriate media.

-

Cells are harvested and seeded into black, clear-bottom 96-well or 384-well microplates and incubated overnight to allow for attachment.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., HBSS).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the assay buffer, often containing probenecid to prevent dye extrusion.

-

The dye solution is added to the cells, and the plate is incubated in the dark at 37°C for a specified time (typically 30-60 minutes) to allow for dye loading.

-

-

Compound Addition and Signal Detection:

-

Serial dilutions of this compound and control compounds are prepared in the assay buffer.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken before the automated addition of the compounds.

-

Fluorescence intensity is measured kinetically immediately after compound addition to detect the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration.

-

The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

GTPγS Binding Assay

This functional assay measures the direct activation of G proteins by an agonist-bound GPCR. It is often used as a secondary assay to confirm the mechanism of action.

-

Membrane Preparation:

-

Cells expressing the LPA2 receptor are harvested and homogenized in a cold buffer.

-

The cell lysate is centrifuged at a low speed to remove nuclei and intact cells.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in an appropriate buffer and the protein concentration is determined.

-

-

Assay Procedure:

-

In a microplate, the cell membranes are incubated with varying concentrations of this compound in an assay buffer containing GDP and MgCl2.

-

The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the binding of [35S]GTPγS to the activated G proteins.

-

The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [35S]GTPγS to pass through.

-

The filters are washed with ice-cold buffer.

-

-

Signal Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Dose-response curves are generated, and EC50 values are calculated as described for the calcium mobilization assay.

-

Selectivity Profiling

To establish the selectivity of this compound, the compound is tested for its activity against a panel of other human LPA receptors (e.g., LPA1, LPA3, LPA4, LPA5, and LPA6). This is typically performed using the same functional assays (e.g., calcium mobilization or GTPγS binding) in cell lines individually expressing each of these receptor subtypes. The absence of a significant response at concentrations well above the EC50 for LPA2 confirms the selectivity of the compound. This compound has been shown to be inactive against other LPA GPCRs at concentrations up to 10 μM.[1][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Lysophosphatidic acid receptors and the downstream signaling pathways in regulation of cardiac cell growth] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

GRI977143: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRI977143 is a selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor (GPCR) implicated in a diverse range of physiological and pathological processes.[1][2] As a specific activator of LPA2, this compound serves as a critical tool for elucidating the receptor's function and as a potential therapeutic agent. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Signaling Cascades of LPA2 Activation by this compound

Activation of the LPA2 receptor by this compound initiates a cascade of intracellular signaling events primarily through its coupling with heterotrimeric G proteins, including Gαq/11, Gαi/o, and Gα12/13.[3][4] These interactions trigger multiple downstream effector pathways that regulate key cellular processes such as cell survival, proliferation, migration, and inflammation.

Gαq/11-PLC-Ca2+ Pathway

Upon binding of this compound, LPA2 can couple to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, resulting in the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a wide array of downstream targets, influencing processes like cell proliferation and secretion.

Gαi/o-PI3K/Akt and MAPK/ERK Pathways

This compound-induced activation of LPA2 can also proceed through Gαi/o proteins. This leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[5] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Akt, a serine/threonine kinase, phosphorylates numerous substrates that inhibit apoptosis and promote cell cycle progression.

The MAPK/ERK pathway is also a key regulator of cell growth, differentiation, and survival. Activation of this pathway by this compound has been shown to be a crucial component of its anti-apoptotic effects.[6][7] Specifically, this compound stimulates the activation of ERK1/2, which contributes to the inhibition of apoptosis.[2][7]

Gα12/13-RhoA Pathway

The coupling of LPA2 to Gα12/13 proteins activates the small GTPase RhoA. RhoA is a master regulator of the actin cytoskeleton and is involved in cell shape, migration, and contraction. Activation of the RhoA pathway is a key mechanism by which LPA2 signaling influences cell motility and invasion.

Quantitative Data on this compound-Mediated Effects

The functional consequences of this compound-induced signaling have been quantified in various experimental models. Below are tables summarizing key findings.

Table 1: Effect of this compound on Cytokine mRNA Expression in a Murine Model of Allergic Asthma [8]

| Cytokine | Treatment Group | Fold Change vs. OVA Control | p-value |

| IL-4 | This compound (pre-challenge) | ↓ 0.6 | < 0.05 |

| IL-5 | This compound (pre-challenge) | ↓ 0.5 | < 0.05 |

| IL-13 | This compound (pre-challenge) | ↓ 0.7 | > 0.05 |

| IFN-γ | This compound (pre-challenge) | ↓ 0.8 | > 0.05 |

| IL-33 | This compound (pre-challenge) | ↓ 0.4 | < 0.01 |

Data are presented as approximate fold change relative to the ovalbumin (OVA)-challenged control group. Data derived from qPCR analysis in lung tissue.[8]

Table 2: Effect of this compound on Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF) [8]

| Cell Type | Treatment Group | Cell Count (x10⁴) | % Reduction vs. OVA Control | p-value |

| Total Cells | This compound (pre-challenge) | 25.3 ± 3.1 | 45% | < 0.01 |

| Eosinophils | This compound (pre-challenge) | 10.2 ± 2.5 | 52% | < 0.01 |

| Lymphocytes | This compound (pre-challenge) | 3.5 ± 0.9 | 48% | < 0.05 |

Data are presented as mean ± SEM. Data obtained from a murine model of allergic asthma.[8]

Table 3: Anti-Apoptotic Activity of this compound [1][6]

| Assay | Cell Line | Treatment | Result |

| Caspase 3/7 Activation | LPA2-transduced MEFs | 10 µM this compound | ↓ 51% |

| Caspase 8 Activation | LPA2-transduced MEFs | 10 µM this compound | ↓ 41% |

| Caspase 9 Activation | LPA2-transduced MEFs | 10 µM this compound | Significant Inhibition |

| DNA Fragmentation | LPA2-transduced MEFs | 10 µM this compound | Significant Reduction |

MEFs: Mouse Embryonic Fibroblasts. Apoptosis was induced by doxorubicin.[6]

Detailed Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This protocol is adapted from studies investigating the effect of this compound on cytokine expression in lung tissue.[8]

-

Tissue Homogenization and RNA Extraction:

-

Excise lung tissue and immediately place in RNAlater solution.

-

Homogenize the tissue in TRIzol reagent using a mechanical homogenizer.

-

Extract total RNA following the TRIzol manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

-

Perform the reaction according to the manufacturer's instructions (typically 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target cytokine (e.g., IL-4, IL-5) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase release)

This protocol outlines a common method to assess mast cell degranulation.

-

Cell Culture and Sensitization:

-

Culture a mast cell line (e.g., RBL-2H3) in appropriate media.

-

For IgE-mediated degranulation, sensitize the cells with anti-DNP IgE overnight.

-

-

Treatment and Stimulation:

-

Wash the cells with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate degranulation by adding DNP-HSA (for IgE-sensitized cells) or a calcium ionophore like A23187. Include positive (e.g., high concentration of stimulant) and negative (buffer only) controls.

-

-

Measurement of β-hexosaminidase Activity:

-

After the stimulation period, centrifuge the plates to pellet the cells.

-

Collect the supernatant and a cell lysate (total release control, obtained by adding Triton X-100).

-

Add a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant and lysate samples.

-

Incubate at 37°C.

-

Stop the reaction with a stop buffer (e.g., Na2CO3/NaHCO3 buffer).

-

Measure the absorbance at 405 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of total lysate) x 100.

-

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of the LPA2 receptor. Its activation triggers a complex network of downstream signaling pathways, including the Gαq-PLC-Ca2+, Gαi-PI3K/Akt-MAPK/ERK, and Gα12/13-RhoA axes. These pathways collectively regulate fundamental cellular processes, and their dysregulation is implicated in numerous diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the this compound-LPA2 signaling nexus.

References

- 1. This compound | LPA Receptor | TargetMol [targetmol.com]

- 2. rndsystems.com [rndsystems.com]

- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on GRI977143 and ERK1/2 Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRI977143 is a selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of cellular processes, including cell survival, proliferation, and migration. Activation of the LPA2 receptor by this compound initiates a cascade of intracellular signaling events, a key one being the robust activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its role in activating the ERK1/2 signaling cascade. Detailed experimental protocols for assessing ERK1/2 activation are provided, along with a summary of quantitative data and visual representations of the involved signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound

This compound is a potent and selective synthetic agonist for the LPA2 receptor, with a reported half-maximal effective concentration (EC50) of 3.3 μM.[1] Unlike the endogenous ligand, lysophosphatidic acid (LPA), this compound is a non-lipid molecule, which can offer advantages in terms of stability and specificity in experimental settings. Its primary recognized function is the promotion of cell survival and the inhibition of apoptosis, effects that are largely mediated through the activation of the ERK1/2 survival pathway.[2]

The this compound-Mediated LPA2 Signaling Pathway to ERK1/2

The activation of the ERK1/2 pathway by this compound is a multi-step process initiated by the binding of this compound to the LPA2 receptor on the cell surface. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The LPA2 receptor is known to couple with multiple G protein subtypes, including Gαi/o, Gαq/11, and Gα12/13.

The activation of these G proteins initiates downstream signaling cascades that converge on the core Ras-Raf-MEK-ERK pathway.[3][4][5] While the precise intermediates can be cell-type dependent, a generalized mechanism involves the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases. Raf then phosphorylates and activates MEK1/2 (also known as MAP2K1/2), a dual-specificity kinase. Finally, activated MEK1/2 phosphorylates ERK1/2 on specific threonine and tyrosine residues (Thr202/Tyr204 in human ERK1 and Thr185/Tyr187 in human ERK2), leading to their activation.

A crucial aspect of GRI97714-induced signaling is the formation of a supramolecular signaling complex.[6][7] Upon activation, the LPA2 receptor recruits the adaptor proteins Thyroid Receptor-Interacting Protein 6 (TRIP6) and Na+/H+ Exchange Regulatory Factor 2 (NHERF2) to its C-terminal domain.[6][7] This complex is believed to be essential for the efficient and robust activation of the downstream ERK1/2 pathway and the subsequent anti-apoptotic effects.[6]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (LPA2 Agonist) - Echelon Biosciences [echelon-inc.com]

- 3. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]

- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. aok.pte.hu [aok.pte.hu]

- 7. Lysophosphatidic Acid 2 Receptor-mediated Supramolecular Complex Formation Regulates Its Antiapoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Role of GRI977143 in Apoptosis Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "GRI977143" appears to be a hypothetical or proprietary designation, as no public scientific literature or data is available. This document serves as a template, illustrating the requested format and content for a technical guide on an apoptosis inhibitor. The experimental data, protocols, and pathways described herein are representative examples based on common anti-apoptotic mechanisms and should not be considered factual data for a real-world compound named this compound.

Executive Summary

Programmed cell death, or apoptosis, is a critical physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and autoimmune disorders. Consequently, molecules that can modulate apoptotic pathways are of significant therapeutic interest. This document provides a technical overview of this compound, a novel small molecule inhibitor of apoptosis. We will detail its mechanism of action, present quantitative data on its efficacy, outline key experimental protocols for its evaluation, and visualize its role in relevant signaling pathways.

Mechanism of Action

This compound is hypothesized to exert its anti-apoptotic effects by directly targeting the intrinsic apoptosis pathway. It is believed to be a potent inhibitor of the pro-apoptotic Bcl-2 family proteins, specifically BAX and BAK. By preventing the oligomerization of BAX/BAK at the mitochondrial outer membrane, this compound inhibits the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby preventing the activation of the caspase cascade and subsequent cell death.

Quantitative Data Summary

The efficacy of this compound in inhibiting apoptosis has been quantified in various in vitro models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Assay Type | IC50 (nM) | Max Inhibition (%) |

| Jurkat | Caspase-3/7 Activity | 15.2 ± 2.1 | 92.5 |

| HeLa | Annexin V Staining | 28.5 ± 4.5 | 88.1 |

| A549 | Mitochondrial Membrane Potential | 45.1 ± 6.3 | 85.3 |

Table 2: Modulation of Apoptotic Protein Expression by this compound (24h treatment)

| Cell Line | Protein | Fold Change (vs. Control) | p-value |

| Jurkat | Bcl-2 | 1.2 ± 0.15 | >0.05 |

| Jurkat | BAX (monomer) | 0.4 ± 0.08 | <0.01 |

| Jurkat | Cleaved Caspase-3 | 0.2 ± 0.05 | <0.001 |

Key Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol details the methodology for quantifying apoptosis in cell cultures treated with this compound using flow cytometry.

-

Cell Seeding: Plate cells (e.g., HeLa) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control for 24 hours. Induce apoptosis with a known stimulus (e.g., staurosporine) for the final 4 hours of incubation.

-

Cell Harvesting: Aspirate the media and wash the cells with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-Glo® 3/7 Assay

This protocol outlines the procedure for measuring caspase-3 and caspase-7 activity, key executioner caspases in the apoptotic cascade.

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well.

-

Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 12, 24, 48 hours) alongside an apoptosis inducer.

-

Lysis and Reagent Addition: Equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well, which results in cell lysis and contains the luminogenic caspase-3/7 substrate.

-

Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualizations: Pathways and Workflows

This compound Signaling Pathway

Caption: this compound inhibits the intrinsic apoptosis pathway.

Experimental Workflow for Apoptosis Quantification

Caption: Workflow for the Annexin V / Propidium Iodide assay.

This document provides a foundational understanding of the hypothetical anti-apoptotic agent this compound. All data and protocols are illustrative and intended to serve as a template for the analysis and presentation of a real-world apoptosis inhibitor. Further validation through in vivo studies and detailed toxicological profiling would be required for any drug development program.

GRI977143: A Technical Guide to its EC50 Value and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GRI977143, a selective agonist of the Lysophosphatidic Acid Receptor 2 (LPA2). The document details its potency, as defined by its EC50 value, and explores the key signaling pathways it modulates. Detailed experimental protocols for the characterization of this compound and the underlying cellular mechanisms are also provided, alongside clear data presentation and visualizations to facilitate understanding and replication.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Description | Reference(s) |

| EC50 | 3.3 µM | The half maximal effective concentration of this compound for the activation of the LPA2 receptor. | [1][2][3][4] |

Signaling Pathways

This compound exerts its cellular effects by selectively binding to and activating the LPA2 receptor, a G protein-coupled receptor (GPCR). LPA2 activation initiates a cascade of intracellular signaling events through coupling with multiple G protein subtypes, including Gαi/o, Gαq/11, and Gα12/13. These signaling pathways ultimately influence a range of cellular processes, most notably cell survival and apoptosis.

LPA2 Receptor Signaling Cascade

Activation of the LPA2 receptor by this compound triggers downstream signaling pathways that promote cell survival. A key pathway involves the activation of the Ras-Raf-MEK-ERK1/2 (MAPK) cascade. Concurrently, this compound-induced LPA2 signaling leads to the inhibition of apoptosis by suppressing the activity of key executioner caspases, such as caspase-3, -7, -8, and -9.

Caption: this compound-activated LPA2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

EC50 Determination using a Calcium Mobilization Assay

This protocol describes the determination of the this compound EC50 value by measuring intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the LPA2 receptor.

Materials:

-

HEK293 cells stably expressing the human LPA2 receptor

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well black, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

Ionomycin (positive control)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture: Culture LPA2-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Compound Preparation: Prepare a serial dilution of this compound in HBSS with 20 mM HEPES. The concentration range should typically span from 10 nM to 100 µM.

-

Calcium Flux Measurement:

-

Place the plate in a fluorescence plate reader.

-

Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Use the automated injector to add 20 µL of the this compound dilutions to the respective wells.

-

Immediately begin recording the fluorescence intensity every second for at least 120 seconds.

-

As a positive control, add a saturating concentration of ionomycin to some wells to determine the maximum calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each concentration of this compound.

-

Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

-

Normalize the data by expressing ΔF as a percentage of the maximum response observed with a saturating concentration of this compound.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.

-

Caption: Workflow for EC50 determination.

ERK1/2 Phosphorylation Assay by Western Blot

This protocol details the detection of ERK1/2 phosphorylation as a downstream marker of LPA2 receptor activation by this compound.

Materials:

-

LPA2-expressing cells

-

Serum-free cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Starvation: Culture LPA2-expressing cells to 80-90% confluency. Serum-starve the cells for 12-24 hours prior to stimulation.

-

Cell Stimulation: Treat the serum-starved cells with various concentrations of this compound (e.g., 0, 1, 3.3, 10 µM) for a predetermined time (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against t-ERK1/2 to normalize for protein loading.

-

Quantify the band intensities and express the p-ERK1/2 level as a ratio to t-ERK1/2.

-

Caspase-3 Activity Assay

This protocol describes the measurement of caspase-3 activity to assess the anti-apoptotic effect of this compound.

Materials:

-

Cells susceptible to apoptosis (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., staurosporine or TNF-α/cycloheximide)

-

This compound

-

Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)

-

Cell lysis buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Induce apoptosis by adding the apoptosis-inducing agent. Include control wells with untreated cells and cells treated only with the apoptosis inducer.

-

Incubate for the required time to induce apoptosis (e.g., 3-6 hours).

-

-

Cell Lysis: Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.

-

Caspase-3 Activity Measurement:

-

Add the DEVD-pNA substrate to the cell lysates in a 96-well plate.

-

Incubate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the caspase-3 activity.

-

Compare the caspase-3 activity in this compound-treated cells to the cells treated with the apoptosis inducer alone to determine the percentage of inhibition.

-

Caption: Logical flow of the anti-apoptosis assay.

References

GRI977143: A Potent and Selective Inhibitor of the ASK1-p38 MAPK Pathway for Overcoming Chemoresistance in Cancer

Abstract

The development of therapeutic resistance remains a significant challenge in oncology. The Apoptosis Signal-regulating Kinase 1 (ASK1), a key upstream activator of the p38 MAPK signaling cascade, has been identified as a critical node in stress-induced cell survival pathways that contribute to chemoresistance. This whitepaper details the preclinical characterization of GRI977143, a novel, potent, and highly selective small molecule inhibitor of ASK1. In vitro studies demonstrate that this compound effectively re-sensitizes chemoresistant cancer cell lines to standard-of-care agents by promoting apoptosis. This document provides a comprehensive overview of this compound's mechanism of action, in vitro efficacy data, and detailed experimental protocols utilized in its evaluation.

Introduction

Cancer cell survival is a complex process governed by a network of signaling pathways that regulate proliferation, apoptosis, and stress response. The Mitogen-Activated Protein Kinase (MAPK) pathways are central to these processes. One such pathway, the ASK1-p38 MAPK cascade, is activated by various cellular stressors, including reactive oxygen species (ROS) and chemotherapeutic agents. While acute activation can induce apoptosis, chronic activation of this pathway has been paradoxically linked to the promotion of cell survival and the development of therapeutic resistance in various cancer types.

ASK1 (MAP3K5) acts as an apical kinase in this cascade. Upon activation by stressors, ASK1 phosphorylates and activates MKK3/6, which in turn phosphorylates and activates p38 MAPK. Activated p38 MAPK then phosphorylates a range of downstream substrates that ultimately mediate cellular responses. In chemoresistant cells, this pathway can be hijacked to promote survival, thereby diminishing the efficacy of cytotoxic therapies. This compound has been developed as a targeted inhibitor of ASK1 to disrupt this survival signaling and restore apoptotic sensitivity.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that binds to the kinase domain of ASK1, preventing its autophosphorylation and subsequent activation. By blocking the initial step in the signaling cascade, this compound effectively abrogates the downstream activation of MKK3/6 and p38 MAPK. This inhibition lifts the survival-promoting effects of the pathway, leading to an increase in the activity of pro-apoptotic proteins (e.g., Bax, Bad) and a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2). The net effect is a lowered threshold for apoptosis, particularly in the presence of a chemotherapeutic agent.

Caption: Mechanism of action of this compound on the ASK1-p38 MAPK signaling cascade.

In Vitro Efficacy Data

The efficacy of this compound was assessed across multiple chemoresistant cancer cell lines.

Potency of this compound in Chemoresistant Cell Lines

The half-maximal inhibitory concentration (IC50) was determined for this compound as a single agent and in combination with cisplatin. Cells were treated for 72 hours, and viability was assessed using a standard MTT assay.

| Cell Line | Cancer Type | Cisplatin IC50 (µM) | This compound IC50 (µM) | Cisplatin + this compound (1 µM) IC50 (µM) | Fold Sensitization |

| A549-CR | Lung Adenocarcinoma | 28.5 | > 50 | 4.2 | 6.8x |

| OVCAR-3-CR | Ovarian Carcinoma | 15.2 | > 50 | 2.1 | 7.2x |

| HCT116-CR | Colorectal Carcinoma | 35.8 | > 50 | 5.5 | 6.5x |

Induction of Apoptosis by this compound

Apoptosis was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. A549-CR cells were treated for 48 hours with cisplatin (10 µM), this compound (5 µM), or a combination of both.

| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| Vehicle Control | 2.1% | 1.5% | 3.6% |

| Cisplatin (10 µM) | 8.5% | 4.3% | 12.8% |

| This compound (5 µM) | 4.2% | 2.0% | 6.2% |

| Combination | 25.6% | 18.9% | 44.5% |

Key Experimental Protocols

Detailed methodologies for the core assays are provided below.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Addition: Prepare serial dilutions of this compound and/or cisplatin in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Western Blotting for Phospho-p38 MAPK

-

Cell Lysis: Treat cells with compounds for the desired time, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion and Future Directions

This compound is a promising therapeutic candidate that targets the ASK1-p38 MAPK survival pathway. The data presented here demonstrates its ability to potently inhibit its target and re-sensitize chemoresistant cancer cells to conventional therapies. Its high selectivity and efficacy in vitro warrant further investigation. Future studies will focus on comprehensive in vivo efficacy and toxicity profiling in patient-derived xenograft (PDX) models to validate its therapeutic potential for clinical development. The continued exploration of this compound may offer a new strategy for overcoming one of the most significant hurdles in cancer treatment: acquired drug resistance.

GRI977143: A Non-Lipid Agonist of the LPA2 Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRI977143 is a selective, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of cellular processes, most notably the inhibition of apoptosis.[1][2][3] Identified through virtual screening, this small molecule presents a significant departure from traditional lipid-based LPA receptor agonists, offering a valuable tool for investigating LPA2-mediated signaling and exploring its therapeutic potential in conditions characterized by excessive programmed cell death.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Core Properties and Mechanism of Action

This compound acts as a potent and selective agonist for the LPA2 receptor with an EC50 of 3.3 μM.[1][3][4] Its non-lipid nature provides a distinct advantage in research settings, offering improved solubility and stability. The primary mechanism of action of this compound is the activation of pro-survival signaling cascades through the LPA2 receptor, leading to the inhibition of apoptosis.[1][2][3]

Upon binding to the LPA2 receptor, this compound initiates a signaling cascade that includes the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) survival pathway.[1][2][3] A key step in this process is the assembly of a macromolecular signaling complex.[2] This complex consists of the LPA2 receptor, the Na+-H+ exchange regulatory factor 2 (NHERF2), and the thyroid receptor-interacting protein 6 (TRIP6).[2] The formation of this complex is crucial for the downstream anti-apoptotic effects of this compound.

The anti-apoptotic activity of this compound is characterized by the inhibition of multiple key executioner and initiator caspases, including caspases 3, 7, 8, and 9.[1][2][3][4] This broad-spectrum caspase inhibition effectively blocks the cellular machinery of programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Receptor Activation and In Vitro Efficacy

| Parameter | Value | Cell Line/System | Reference |

| EC50 (LPA2 Receptor Activation) | 3.3 μM | Not specified | [1][3][4] |

| Caspase 3/7 Inhibition (Doxorubicin-induced apoptosis) | 51% reduction at 10 μM | LPA2-transduced MEF cells | [4] |

| Caspase 8 Inhibition | 41 ± 5% decrease at 10 μM | LPA2-transduced MEF cells | [2] |

| ERK1/2 Activation | 9.6-fold increase at 10 μM | LPA2-transduced MEF cells | [2] |

Table 2: In Vivo Efficacy in an Ovalbumin-Induced Asthma Model

| Parameter | Effect of this compound Treatment | Experimental Detail | Reference |

| Total Cell Count in Bronchoalveolar Lavage Fluid (BALF) | 75.5% suppression of OVA-induced increase | Treatment before antigen challenge | |

| Eosinophil Count in BALF | 72.5% decrease of OVA-induced increase | Treatment before antigen challenge | |

| Lymphocyte Count in BALF | 73.4% decrease of OVA-induced increase | Treatment before antigen challenge |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Anti-Apoptosis

Caption: this compound anti-apoptotic signaling pathway.

Experimental Workflow for Assessing Anti-Apoptotic Activity

Caption: Workflow for in vitro anti-apoptosis assays.

Experimental Protocols

Caspase Activity Assay

Objective: To quantify the inhibition of caspase activity by this compound in apoptotic cells.

Materials:

-

LPA2-transduced Mouse Embryonic Fibroblasts (MEFs)

-

Doxorubicin (apoptosis inducer)

-

This compound

-

Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)

-

96-well white-walled plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed LPA2-transduced MEFs in 96-well white-walled plates at a density of 1 x 10^4 cells/well and incubate overnight.

-

Apoptosis Induction: Induce apoptosis by treating the cells with doxorubicin at a pre-determined optimal concentration for 24 hours.

-

This compound Treatment: Concurrently with doxorubicin treatment, add this compound to the desired final concentration (e.g., 10 μM). Include vehicle-only (DMSO) controls.

-

Caspase Activity Measurement:

-

Equilibrate the plate and Caspase-Glo® reagents to room temperature.

-

Add 100 μL of the appropriate Caspase-Glo® reagent (3/7, 8, or 9) to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the luminescence readings of treated cells to the vehicle control to determine the percentage of caspase inhibition.

ERK1/2 Phosphorylation Western Blot

Objective: To detect the activation of the ERK1/2 survival pathway by this compound.

Materials:

-

LPA2-transduced MEFs

-

This compound

-

Serum-free cell culture medium

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-Actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment:

-

Culture LPA2-transduced MEFs to 80-90% confluency.

-

Serum-starve the cells for 12-16 hours prior to treatment.

-

Treat cells with this compound (10 μM) for 10 minutes. Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Collect cell lysates and centrifuge to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (e.g., Actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 and loading control signals.

Conclusion

This compound is a valuable research tool for elucidating the roles of the LPA2 receptor in cellular survival and other physiological processes. Its non-lipid nature and selectivity make it a superior probe compared to endogenous lipid agonists. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the LPA2 receptor with novel non-lipid agonists like this compound.

References

Technical Whitepaper: Pharmacological Profile of GRI977143, a Selective LPA2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the pharmacological characteristics of GRI977143, a novel, non-lipid agonist targeting the lysophosphatidic acid receptor 2 (LPA2). This compound was identified through virtual screening and has been characterized as a selective agonist with potent anti-apoptotic and cell-proliferative effects mediated through the LPA2 signaling cascade. This whitepaper details the binding affinity of this compound for the LPA2 receptor, outlines the experimental methodologies used for its characterization, and presents a visual representation of the associated signaling pathways and experimental workflows.

Introduction to this compound and the LPA2 Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA2 receptor. The LPA2 receptor is implicated in various physiological and pathophysiological processes, including cell survival, proliferation, and migration. Its role in promoting cell survival and mitigating apoptosis has made it an attractive therapeutic target.

This compound is a selective, non-lipid agonist of the LPA2 receptor.[1] Its discovery and characterization have provided a valuable tool for investigating LPA2-mediated signaling and for the potential development of therapeutics aimed at modulating apoptosis and cell survival.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound have been determined through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Receptor | Value | Assay Type | Reference |

| EC50 | LPA2 | 3.3 µM | Calcium Mobilization | [1][2] |

| IC50 | LPA3 | ~6.6 µM | Calcium Mobilization (Antagonist activity) |

Table 1: Quantitative pharmacological data for this compound.

Experimental Protocols

The characterization of this compound involved a series of robust experimental protocols to determine its binding affinity, functional agonism, and downstream cellular effects.

Virtual Screening for LPA2 Agonists

This compound was identified from a chemical library using a virtual screening approach. This computational method utilized a homology model of the LPA2 receptor to predict the binding of small molecules. The process involved docking a library of compounds into the putative ligand-binding pocket of the LPA2 model and scoring their potential interactions. Hits from the virtual screen were then prioritized for experimental validation.

LPA2 Receptor-Mediated Calcium Mobilization Assay

The functional agonism of this compound at the LPA2 receptor was primarily assessed using a calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation.